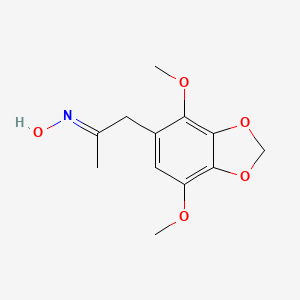
1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)acetone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)acetone oxime is an organic compound with a complex structure that includes a benzodioxole ring substituted with methoxy groups and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)acetone oxime typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a series of reactions starting from catechol and methylene chloride in the presence of a base.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of Acetone Derivative: The acetone derivative is formed by reacting the benzodioxole compound with acetone in the presence of a base.
Oxime Formation: The final step involves the conversion of the acetone derivative to the oxime using hydroxylamine hydrochloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)acetone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)acetone oxime has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)acetone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, affecting their function. The benzodioxole ring can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-propanamine: Similar structure but with an amine group instead of an oxime.
3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid: Similar structure but with a carboxylic acid group.
4,7-Dimethoxy-5-methyl-1,3-benzodioxole: Similar structure but with a methyl group instead of an oxime.
Uniqueness
1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)acetone oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the benzodioxole ring and the oxime group makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C12H15NO5 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
(NE)-N-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C12H15NO5/c1-7(13-14)4-8-5-9(15-2)11-12(10(8)16-3)18-6-17-11/h5,14H,4,6H2,1-3H3/b13-7+ |
InChI Key |
WCNNZBWZNAEYBH-NTUHNPAUSA-N |
Isomeric SMILES |
C/C(=N\O)/CC1=CC(=C2C(=C1OC)OCO2)OC |
Canonical SMILES |
CC(=NO)CC1=CC(=C2C(=C1OC)OCO2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















